6-Chloro-4'-hydroxyflavone
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Overview
Description
6-Chloro-4’-hydroxyflavone is a synthetic flavonoid derivative known for its diverse pharmacological properties. Flavonoids, including flavones, are a class of natural products with a wide range of biological activities such as antioxidant, antitumor, and antimicrobial effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloro-4’-hydroxyflavone can be synthesized using a modified Baker-Venkataraman rearrangement. The process involves treating 2-hydroxyacetophenone with 4-chlorobenzoyl chloride in the presence of potassium carbonate and pyridine in acetone/water mixture . The reaction proceeds through esterification, rearrangement, and cyclization steps to yield the desired flavone derivative.
Industrial Production Methods: Industrial production of 6-Chloro-4’-hydroxyflavone typically follows the same synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4’-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted flavones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex flavonoid derivatives.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Potential therapeutic agent for treating diseases like cancer and inflammation due to its ability to modulate various biological pathways.
Industry: Used in the development of dyes and pigments due to its chemical stability and color properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4’-hydroxyflavone involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl group.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways like the MAPK/ERK pathway and inhibiting cell proliferation.
Comparison with Similar Compounds
4’-Hydroxyflavone: Lacks the chlorine atom, resulting in different biological activities.
6-Chloro-3-hydroxyflavone: Similar structure but with a hydroxyl group at the 3-position, leading to different reactivity and applications.
5-Hydroxyflavone: Lacks the chlorine atom and has a hydroxyl group at the 5-position, affecting its chemical and biological properties.
Uniqueness: 6-Chloro-4’-hydroxyflavone is unique due to the presence of both a chlorine atom and a hydroxyl group, which enhances its reactivity and broadens its range of applications compared to other flavone derivatives .
Properties
CAS No. |
3505-42-8 |
---|---|
Molecular Formula |
C15H9ClO3 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
6-chloro-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H |
InChI Key |
SVMNUVYVZFGKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)O |
Origin of Product |
United States |
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